molecular formula C8H8ClF2NO2 B1456801 Methyl 3-amino-2,6-difluorobenzoate hydrochloride CAS No. 1392273-41-4

Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Cat. No. B1456801
M. Wt: 223.6 g/mol
InChI Key: TWQXWBSPOVGBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-2,6-difluorobenzoate hydrochloride” is a chemical compound with a molecular weight of 218.4 g/mol. It is a white crystalline solid that is soluble in water and many organic solvents. The IUPAC name for this compound is “methyl 3-amino-2,6-difluorobenzoate hydrochloride” and its InChI code is 1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2,6-difluorobenzoate hydrochloride” can be represented by the InChI code 1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,6-difluorobenzoate hydrochloride” is a white crystalline solid. It is soluble in water and many organic solvents. The compound has a molecular weight of 218.4 g/mol. It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Analgesic Activity : A study focused on the synthesis of quinazolinone derivatives from Methyl-2-amino5,6-diflorobenzoate demonstrated significant antibacterial and analgesic activities. This showcases the potential use of fluoroarene derivatives in developing new analgesic and antibacterial agents (Osarumwense, 2019).

  • Chemical Synthesis Techniques : Research into the synthesis of benzoylurea insecticide Teflubenzuron from 2,6-difluorobenzoic acid indicates the importance of fluoroarene compounds in agricultural chemical synthesis. This highlights a methodological application in synthesizing compounds with high yield and minimal environmental contamination (Shi-long, 2006).

Advanced Material and Sensor Development

  • Fluorescent Sensor for Al3+ Detection : A study on the development of a highly sensitive fluorescent sensor for aluminum ions using o-aminophenol-based fluorogenic chemosensor highlights the role of fluoroarene derivatives in creating sensors with high selectivity and sensitivity. This application is critical in environmental monitoring and biomedical research (Ye et al., 2014).

Pharmacological and Therapeutic Research

  • Antineoplastic Agents : Research involving the synthesis of cancer cell growth inhibitory amides from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene demonstrates the potential therapeutic applications of fluoroarene derivatives in oncology. This work highlights the compound's ability to inhibit tubulin polymerization, indicating a possible mechanism of action in cancer treatment (Pettit et al., 2003).

Environmental and Corrosion Studies

  • Adsorption Studies on Mild Steel : The study of adsorption properties of vitamin B1 derivatives on mild steel surfaces provides insights into the application of fluoroarene compounds in corrosion prevention. This research could inform the development of more effective corrosion inhibitors for industrial applications (Abiola, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-amino-2,6-difluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQXWBSPOVGBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720988
Record name Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,6-difluorobenzoate hydrochloride

CAS RN

1392273-41-4
Record name Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.